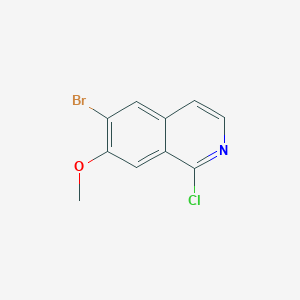

6-bromo-1-chloro-7-methoxyIsoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-chloro-7-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-14-9-5-7-6(4-8(9)11)2-3-13-10(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLBMRCNAVREGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282453 | |

| Record name | 6-Bromo-1-chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758710-74-6 | |

| Record name | 6-Bromo-1-chloro-7-methoxyisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758710-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-chloro-7-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1 Chloro 7 Methoxyisoquinoline and Its Analogs

Established Synthetic Pathways to the Isoquinoline (B145761) Core

The formation of the fundamental isoquinoline ring system can be achieved through several classical and contemporary synthetic reactions. These methods provide access to a variety of substituted isoquinolines, which can then be further functionalized.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular electrophilic cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comjk-sci.com This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.orggoogle.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the starting β-arylethylamide. The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com For instance, the synthesis of a 7-methoxy-substituted dihydroisoquinoline has been demonstrated through the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃, yielding 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org This highlights the viability of this method for preparing precursors to 7-methoxyisoquinolines. The choice of condensing agent can also influence the regioselectivity of the cyclization. wikipedia.org

Modern variations of this reaction have focused on milder conditions and broader substrate scope. These modifications often employ alternative activating agents to promote the cyclization. organic-chemistry.org

Pomeranz-Fritsch Reaction and Modern Adaptations

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. jk-sci.comwikipedia.org These acetals are typically formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org The subsequent cyclization is promoted by strong acids like sulfuric acid. wikipedia.org This method allows for the preparation of a wide array of structurally diverse isoquinolines. wikipedia.org

The Pomeranz-Fritsch synthesis is particularly useful for accessing isoquinolines with substitution patterns that are challenging to obtain via other methods. wikipedia.org Modern adaptations of this reaction have been developed to improve yields and expand its applicability. One notable modification is the Schlittler-Muller modification, which utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. jk-sci.com Another is the Bobbitt modification, which involves hydrogenation of the intermediate benzalaminoacetal followed by acid-catalyzed cyclization to yield tetrahydroisoquinolines. jk-sci.com A combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization has been successfully applied to the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comresearchgate.net

Skraup Synthesis and Related Cyclocondensation Approaches

The Skraup synthesis is a well-known method for the preparation of quinolines, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. While this reaction is highly effective for quinoline (B57606) synthesis, it is not a method for the synthesis of isoquinolines. The fundamental reaction mechanism and starting materials are tailored for the formation of the quinoline ring system, which differs in the position of the nitrogen atom within the heterocyclic structure compared to isoquinolines.

Multi-Component Reactions in Isoquinoline Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of isoquinoline and its derivatives. These reactions often proceed through a cascade of bond-forming events, rapidly generating molecular complexity. While a specific MCR for the direct synthesis of 6-bromo-1-chloro-7-methoxyisoquinoline is not prominently reported, the principles of MCRs are applicable to the construction of highly substituted isoquinoline scaffolds.

Regioselective Introduction of Substituents

The synthesis of this compound requires precise control over the introduction of each substituent onto the isoquinoline core. This is typically achieved through a series of regioselective reactions on a pre-formed isoquinoline or a precursor. A plausible synthetic strategy involves the initial formation of a 7-methoxyisoquinolin-1(2H)-one, followed by regioselective bromination at the C-6 position, and subsequent chlorination at the C-1 position.

Strategies for Bromination at the C-6 Position

The introduction of a bromine atom at the C-6 position of a 7-methoxyisoquinoline (B1361142) precursor is a critical step. The directing effects of the existing methoxy (B1213986) group and the isoquinoline nitrogen play a crucial role in determining the position of electrophilic bromination. The methoxy group at C-7 is an ortho-, para-directing group, which would favor substitution at the C-6 and C-8 positions.

A common method for the synthesis of aryl bromides is electrophilic aromatic bromination. The regioselectivity of this reaction can be influenced by the choice of brominating agent and reaction conditions. For example, the bromination of activated aromatic systems can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst or in a suitable solvent.

A plausible precursor for the target molecule is 6-bromo-7-methoxyisoquinolin-1(2H)-one. The synthesis of this intermediate would likely involve the electrophilic bromination of 7-methoxyisoquinolin-1(2H)-one. Once the 6-bromo-7-methoxyisoquinolin-1(2H)-one is obtained, the final step would be the conversion of the hydroxyl group at the C-1 position to a chloro group. This transformation can be effectively carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), a reaction well-documented for the conversion of isoquinolin-1-ols to 1-chloroisoquinolines. researchgate.net

A patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile, indicating that a bromine atom can be incorporated early in the synthetic sequence. google.com This tetrahydroisoquinoline could then be aromatized and further functionalized.

Methodologies for Chlorination at the C-1 Position

A crucial step in the synthesis of the target compound is the introduction of a chlorine atom at the C-1 position of the isoquinoline ring. This transformation is most commonly achieved by the chlorination of the corresponding isoquinolin-1(2H)-one.

The precursor, 6-bromo-7-methoxyisoquinolin-1(2H)-one, can be synthesized from the corresponding 6-bromo-7-methoxyisoquinoline (B12329767) via oxidation. The subsequent chlorination is typically carried out using a strong chlorinating agent, with phosphoryl chloride (POCl₃) being the most widely used reagent for this purpose. researchgate.netrsc.org The reaction is often performed at elevated temperatures, and in some cases, in the presence of a base or an additive. The mechanism involves the activation of the lactam oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.

Table 1: Reagents for C-1 Chlorination of Isoquinolin-1(2H)-ones

| Reagent | Typical Conditions | Reference |

| Phosphoryl Chloride (POCl₃) | Reflux | researchgate.net |

| Thionyl Chloride (SOCl₂) / DMF | Reflux | rsc.org |

| Phosphorus Pentachloride (PCl₅) | Elevated Temperature | researchgate.net |

Approaches for Methoxy Group Incorporation at the C-7 Position

The methoxy group at the C-7 position is typically introduced early in the synthetic sequence, often being present in the starting materials for the isoquinoline core synthesis. As mentioned previously, starting from 3-bromo-4-methoxyphenethylamine (B71492) for the Bischler-Napieralski reaction or 3-bromo-4-methoxybenzaldehyde (B45424) for the Pomeranz-Fritsch reaction directly installs the methoxy group at the desired C-7 position of the resulting isoquinoline. lookchem.comthermofisher.com This strategy leverages the commercial availability of appropriately substituted precursors.

Directed Ortho Metalation (DoM) and its Application

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgchem-station.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu

In the context of isoquinoline synthesis, a methoxy group can serve as a DMG. For a 7-methoxyisoquinoline, DoM could potentially be used to introduce a substituent at the C-6 or C-8 position. The methoxy group at C-7 would direct the lithiation to the ortho positions. However, the inherent reactivity of the isoquinoline ring system must also be considered. While DoM on the benzene (B151609) ring of isoquinoline is possible, the acidic protons on the pyridine (B92270) ring can sometimes compete. The choice of the organolithium reagent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, using a bulky lithium amide base like lithium tetramethylpiperidide (LiTMP) can sometimes favor deprotonation at different sites compared to n-butyllithium. While a powerful strategy, for the specific synthesis of 6-bromo-7-methoxyisoquinoline, incorporating the bromine atom via a brominated starting material in a classical cyclization reaction is often more straightforward.

Advanced Synthetic Transformations

The di-halogenated nature of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization at either position, providing access to a wide range of complex derivatives.

Cross-Coupling Reactions Utilizing Halogenated Sites

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. rsc.org In the case of this compound, the selective coupling at either the C-6 or C-1 position can be achieved by carefully choosing the catalyst and reaction conditions.

Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, a selective Suzuki-Miyaura coupling at the C-6 position can often be achieved using standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). This allows for the introduction of an aryl, heteroaryl, or vinyl group at this position while leaving the C-1 chloro substituent intact for subsequent transformations. The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the selectivity. For instance, more electron-rich and sterically hindered ligands can sometimes alter the typical reactivity patterns.

Table 2: Conditions for Selective Suzuki-Miyaura Coupling

| Position | Catalyst | Ligand | Base | Solvent | Reference |

| C-6 (over C-1) | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | researchgate.net |

| C-1 (over C-6) | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene (B28343) | nih.gov |

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of alkenes. researchgate.net Similar to the Suzuki-Miyaura coupling, the Heck reaction can be performed selectively on this compound. The higher reactivity of the C-Br bond typically allows for selective coupling of an alkene at the C-6 position under standard Heck conditions, which often involve a palladium catalyst like Pd(OAc)₂ and a phosphine ligand. This leaves the C-1 position available for further functionalization. The reaction conditions, including the choice of base and solvent, can be optimized to maximize the yield and selectivity of the desired product.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the context of this compound, this reaction is expected to occur selectively at the C6-bromo position. The reactivity difference between the aryl bromide and the heteroaryl chloride allows for this regioselectivity.

Research on analogous systems, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile, demonstrates the feasibility of this transformation. rsc.org Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and a base, often an amine like triethylamine (B128534) (Et₃N), in a suitable solvent such as tetrahydrofuran (B95107) (THF). rsc.org The reaction tolerates a wide variety of functional groups on the alkyne partner, including alcohols and amines, allowing for the introduction of complex side chains. rsc.org While the reaction proceeds efficiently for aryl bromides, aryl chlorides generally require more forcing conditions or specialized catalyst systems to react. rsc.org This inherent difference in reactivity facilitates the selective alkynylation at the C6 position of the target molecule, leaving the C1-chloro group available for subsequent functionalization.

| Parameter | Condition | Source |

|---|---|---|

| Substrate | Aryl/Heteroaryl Bromide | rsc.org |

| Reagent | Terminal Alkyne | rsc.org |

| Catalyst | Pd(PPh₃)₄ or other Pd(0) source | rsc.org |

| Co-catalyst | Copper(I) Iodide (CuI) | rsc.org |

| Base | Triethylamine (Et₃N) | rsc.org |

| Solvent | THF or other aprotic solvents | rsc.org |

| Temperature | Room Temperature to mild heating | rsc.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. For dihalogenated substrates like this compound, achieving selective amination at one site over the other is a significant synthetic challenge.

Studies on the closely related 6-bromo-2-chloroquinoline (B23617) scaffold have shown that selective C-N coupling at the C6-bromo position is achievable. nih.gov The key to this selectivity lies in the careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base. nih.gov By employing specific phosphine ligands, chemists can modulate the reactivity of the palladium catalyst to favor oxidative addition into the C-Br bond over the C-Cl bond. nih.gov This methodology allows for the coupling of a wide range of cyclic amines at the C6 position, demonstrating the potential for synthesizing diverse libraries of 6-aminoisoquinoline (B57696) derivatives from the target compound. nih.gov

| Finding | Description | Source |

|---|---|---|

| Selective Target | The aryl bromide is selectively aminated in the presence of a heteroaryl chloride. | nih.gov |

| Key to Selectivity | Optimization of reaction conditions (catalyst, ligand, base) is crucial for achieving high selectivity. | nih.gov |

| Amine Scope | A range of cyclic amines can be successfully coupled. | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

The C1-chloro substituent on the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the C1 position a prime target for displacement by various nucleophiles, such as amines, alcohols, or thiols. This reactivity is a well-documented phenomenon in related heterocyclic systems like quinazolines and quinolines. rsc.orgcolab.ws

The SNAr reaction at C1 can proceed while leaving the C6-bromo substituent untouched, provided the conditions are controlled. This orthogonal reactivity allows for a sequential functionalization strategy: an SNAr reaction at C1 can be followed by a palladium-catalyzed cross-coupling at C6. This approach is highly valuable for building molecular complexity in a controlled and predictable manner.

Electrophilic Aromatic Substitution (EAS) for Further Functionalization

Further functionalization of the this compound core can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the combined directing effects of the existing substituents. The isoquinoline ring system itself is generally deactivated towards electrophilic attack, particularly the heterocyclic ring containing the nitrogen. wikipedia.org

However, the carbocyclic ring contains a powerful activating group, the C7-methoxy group, which is a strong ortho-, para-director due to its ability to donate electron density via resonance. youtube.com It also contains a deactivating group, the C6-bromo group, which is an ortho-, para-director. libretexts.org The directing effects are as follows:

C7-Methoxy (strongly activating): Directs to C8 (ortho) and C4 (para). The C4 position is in the deactivated pyridinic ring.

C6-Bromo (weakly deactivating): Directs to C5 (ortho) and C1 (para). The C1 position is already substituted.

The dominant influence is the strongly activating methoxy group. Therefore, electrophilic attack is most likely to occur at the C8 position, which is ortho to the methoxy group and highly activated. youtube.com Typical EAS reactions like nitration or halogenation would be expected to yield the C8-substituted product predominantly.

Reduction and Oxidation Reactions of the Isoquinoline Core

The isoquinoline nucleus can undergo reduction to form 1,2,3,4-tetrahydroisoquinolines (THIQs). This transformation is significant as the THIQ scaffold is a core component of many natural products and biologically active molecules. nih.govrsc.org The reduction of the C=N bond within the isoquinoline ring is typically achieved through catalytic hydrogenation or with chemical reducing agents like sodium borohydride. rsc.orgnih.gov This reaction converts the planar, aromatic isoquinoline system into a saturated, three-dimensional tetrahydroisoquinoline core, opening up new avenues for stereochemical diversity. nih.govrsc.org

While the core itself is subject to reduction, the substituents can also be modified. For instance, the methoxy group could potentially be oxidized under specific conditions, although this is less common than the core reduction. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly important in the synthesis of complex molecules. For the reactions described above, a primary focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.org

Palladium-catalyzed cross-coupling reactions, while powerful, often rely on precious metal catalysts and organic solvents. unibo.it Green approaches to these reactions include using water as a solvent, minimizing catalyst loading, and developing systems where the catalyst can be recycled and reused. rsc.orgunibo.it The use of alternative energy sources, such as microwave irradiation, can also contribute to a greener process by reducing reaction times and energy demand. capes.gov.br

Catalyst Development for Sustainable Synthesis

A key area of research in green chemistry is the development of sustainable catalysts for cross-coupling reactions like the Sonogashira and Buchwald-Hartwig aminations. Efforts are focused on creating highly active catalysts that can be used at very low loadings (high turnover numbers), which reduces cost and residual metal contamination in the final product. rsc.orgnih.gov

Furthermore, designing catalysts that are easily separable from the reaction mixture is a major goal. researchgate.net This includes the development of heterogeneous catalysts, such as palladium supported on polymers or inorganic materials (single-atom catalysts), which can be removed by simple filtration and reused multiple times. researchgate.nethes-so.ch Another strategy involves using specialized ligands that render the homogeneous palladium catalyst soluble in a specific phase (e.g., an aqueous or fluorous phase), allowing for its separation and recycling after the reaction is complete. nih.govmdpi.com These innovations are crucial for making the synthesis of this compound and its derivatives more economically and environmentally sustainable. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-bromo-2-chloroquinoline |

| 6-bromo-3-fluoro-2-pyridinecarbonitrile |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Copper(I) Iodide (CuI) |

| Triethylamine (Et₃N) |

| Tetrahydrofuran (THF) |

| 1,2,3,4-tetrahydroisoquinoline (THIQ) |

| Sodium borohydride |

Solvent Selection and Reaction Condition Optimization

The transformation of a 6-bromo-7-methoxyisoquinolin-1-one to its 1-chloro derivative is highly dependent on the choice of solvent and the fine-tuning of reaction parameters such as temperature, reagent stoichiometry, and reaction time.

Solvent Selection: The choice of solvent, or the decision to run the reaction neat (without solvent), profoundly impacts reaction outcomes. In chlorination reactions using POCl₃, the reagent itself can often serve as the solvent, particularly when used in large excess. researchgate.net This approach drives the reaction to completion but can complicate purification and raise environmental concerns due to the disposal of excess reagent.

Alternatively, high-boiling inert solvents can be employed. Research on related heterocyclic systems has shown that solvents like toluene or xylene are viable options, especially when thermal energy is needed to drive the cyclization or chlorination. organic-chemistry.org For certain transformations, aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are used. rsc.org DMF, for instance, has been shown to improve yields in some POCl₃-mediated reactions. rsc.org In a study on a related system, less polar solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (B1210297) (AcOEt) were found to improve reaction selectivity compared to more polar solvents like acetone (B3395972) or acetonitrile. nih.govresearchgate.net The selection is therefore a balance between reactant solubility, the required reaction temperature, and the solvent's influence on reaction pathways and side products.

Reaction Condition Optimization: The optimization of reaction conditions is a multi-faceted process. Key variables include the choice of chlorinating agent, temperature, and the use of additives or catalysts.

Reagents and Temperature: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for converting isoquinolinones to chloro-isoquinolines. researchgate.netwikipedia.org The reaction often requires heating to proceed at an efficient rate. Studies on the chlorination of analogous quinazolones with POCl₃ show that the reaction proceeds in two stages: an initial phosphorylation at a lower temperature (e.g., <25°C), followed by conversion to the chloro-derivative upon heating to 70-90°C. nih.gov This two-stage temperature control can suppress the formation of byproducts. nih.gov For substrates that are less reactive, refluxing in POCl₃, sometimes with the addition of phosphorus pentoxide (P₂O₅) to form more potent pyrophosphates, is effective. organic-chemistry.orgjk-sci.com Microwave-assisted protocols have also been shown to dramatically reduce reaction times and improve yields for such cyclizations and functionalizations. organic-chemistry.org

Additives: The efficiency of chlorination and related cyclization reactions can be enhanced with additives. In some Bischler-Napieralski reactions, the presence of a base like triethylamine (Et₃N) or Hünig's base (DIPEA) is crucial, particularly when using POCl₃ in a solvent like THF or MeCN. researchgate.netresearchgate.net In other cases, sulfoxide (B87167) additives have been found to promote POCl₃-mediated chlorination under mild conditions. acs.org The addition of a catalytic amount of DMF to a POCl₃ reaction is a common practice to facilitate the formation of the Vilsmeier reagent (chlorodimethylformiminium chloride), which is a more active electrophile.

The table below summarizes how variations in reaction conditions can influence the synthesis of chloro-heterocycles, based on findings from analogous systems.

| Parameter | Condition | Potential Outcome/Rationale | Reference |

|---|---|---|---|

| Solvent | Neat (excess POCl₃) | High concentration drives reaction; can be effective for unreactive substrates. | researchgate.net |

| Toluene / Xylene | Allows for high reaction temperatures (reflux); suitable for classical Bischler-Napieralski cyclizations. | organic-chemistry.org | |

| THF / Ethyl Acetate | Less polar aprotic solvents; may improve selectivity in some functionalization reactions. | nih.govresearchgate.net | |

| Temperature | Room Temperature | Mild conditions may be sufficient with highly activated substrates or promoters. | acs.org |

| 70-110°C | Standard heating range for POCl₃-mediated chlorinations to ensure clean and efficient conversion. | nih.gov | |

| Microwave Irradiation | Significantly reduces reaction times and can improve yields compared to conventional heating. | organic-chemistry.org | |

| Additives | P₂O₅ | Forms pyrophosphates with POCl₃, a more powerful dehydrating/activating agent for difficult cyclizations. | organic-chemistry.orgjk-sci.com |

| Tertiary Amine (e.g., DIPEA) / DMF (cat.) | Bases can be essential for phosphorylation steps; DMF can form a Vilsmeier reagent to activate POCl₃. | researchgate.netiust.ac.ir |

Atom Economy and Reaction Efficiency Considerations

In modern synthetic chemistry, the evaluation of a synthetic route extends beyond chemical yield to include metrics of sustainability and efficiency, such as atom economy and reaction mass efficiency (RME).

Atom Economy (AE): Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. It provides a foundational metric for the "greenness" of a chemical process. The calculation is:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the key chlorination step in the synthesis of this compound, the reaction is: C₁₀H₈BrNO₂ + POCl₃ → C₁₀H₇BrClNO + H₃PO₃ (or related species after workup)

This type of substitution reaction is inherently inefficient from an atom economy perspective. The oxygen atom from the isoquinolinone and the phosphorus and oxygen atoms from the chlorinating agent are not incorporated into the final product, becoming waste byproducts.

The theoretical atom economy for this specific transformation is calculated below.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 6-bromo-7-methoxyisoquinolin-1-one | C₁₀H₈BrNO₂ | 254.08 | Reactant |

| Phosphorus oxychloride | POCl₃ | 153.33 | Reactant |

| Total Reactant MW | - | 407.41 | - |

| This compound | C₁₀H₇BrClNO | 272.53 | Desired Product |

| Calculated Atom Economy (%) | 66.89% |

This calculation reveals that, even with a 100% chemical yield, a maximum of only 66.89% of the reactant mass can be converted into the desired product. In practice, the actual efficiency is lower.

Solvent and Purification: The use of solvents for the reaction and subsequent workup (e.g., extractions with ethyl acetate, washes with sodium bicarbonate solution) and purification steps like column chromatography adds to the total mass of waste generated.

Strategies to improve reaction efficiency could involve using catalytic methods or developing alternative, more atom-economical activation and cyclization pathways that avoid stoichiometric, heavy-atom reagents like POCl₃. While classical methods like the Bischler-Napieralski reaction are robust, newer transition-metal-catalyzed C-H activation and annulation strategies are being explored to build heterocyclic cores with greater efficiency. mdpi.com

Chemical Reactivity and Derivatization of 6 Bromo 1 Chloro 7 Methoxyisoquinoline

Reactivity Profiling of Halogen Atoms

The two halogen atoms on the isoquinoline (B145761) core, bromine at C-6 and chlorine at C-1, exhibit differential reactivity, which can be exploited for sequential and site-selective modifications.

In nucleophilic aromatic substitution reactions, the chlorine atom at the 1-position is generally more reactive than the bromine atom at the 6-position. This is attributed to the electronic influence of the adjacent nitrogen atom in the isoquinoline ring system, which activates the C-1 position towards nucleophilic attack. Conversely, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond. mdpi.com This orthogonal reactivity allows for a stepwise functionalization strategy, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of 6-bromo-1-chloro-7-methoxyisoquinoline. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the C-6 position due to the higher reactivity of the C-Br bond compared to the C-Cl bond under typical palladium catalysis conditions. mdpi.comnih.gov For instance, Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids can be achieved at the C-6 position, leaving the C-1 chlorine available for further manipulation. nih.gov The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Halogenated Isoquinolines

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 1-Chloro-7-methoxy-6-phenylisoquinoline | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-Chloro-7-methoxy-6-(4-methoxyphenyl)isoquinoline | 92 |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-(Trimethylsilylethynyl)-1-chloro-7-methoxyisoquinoline | 78 |

| 1-Chloro-7-methoxy-6-phenylisoquinoline | Aniline (B41778) | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | N-Phenyl-7-methoxy-6-phenylisoquinolin-1-amine | 65 |

This table is illustrative and based on typical reactivity patterns for similar substrates. Actual yields may vary depending on specific reaction conditions.

While less common than cross-coupling reactions, directed arylation and alkylation can also be employed to functionalize the isoquinoline core. The directing group ability of the existing substituents can influence the regioselectivity of these transformations. For instance, the methoxy (B1213986) group can direct ortho-lithiation, which can then be quenched with an electrophile to introduce a substituent at the C-8 position. However, steric hindrance from the adjacent bromine at C-6 can be a limiting factor.

Role of the Methoxy Group in Chemical Transformations

The methoxy group at the 7-position is not merely a passive spectator; it actively influences the reactivity of the isoquinoline ring and can itself be a site for chemical modification. drughunter.comyoutube.com

The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions. In the context of the this compound system, the C-8 position is the most likely site for electrophilic attack, such as nitration or halogenation, due to the directing influence of the C-7 methoxy group. However, the steric bulk of the adjacent bromine at C-6 can hinder this reactivity.

The methoxy group can be cleaved under strong acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding 7-hydroxyisoquinoline (B188741) derivative. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This transformation is valuable for introducing a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. The cleavage typically proceeds via an SN2 mechanism where a halide ion attacks the methyl group of the protonated ether. masterorganicchemistry.comyoutube.com

Table 2: Ether Cleavage of a Methoxyisoquinoline Derivative

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | HBr (48%) | Reflux, 6h | 6-Bromo-1-chloro-7-hydroxyisoquinoline | 88 |

| This compound | BBr₃ | CH₂Cl₂, -78 °C to rt | 6-Bromo-1-chloro-7-hydroxyisoquinoline | 95 |

This table is illustrative and based on general procedures for aryl methyl ether cleavage. Actual yields may vary.

Nucleophilic Attack on the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, making it a common site for reactions such as alkylation and acylation.

There are no specific studies found in the reviewed literature that detail the N-alkylation or N-acylation of this compound. In principle, the lone pair of electrons on the isoquinoline nitrogen would be available to attack alkyl halides or acylating agents. However, without experimental data, the specific conditions (e.g., choice of solvent, base, temperature) and the efficiency of such reactions for this particular substrate remain unknown.

The formation of quaternary salts typically involves the reaction of a tertiary amine, such as the nitrogen in the isoquinoline ring, with an alkyl halide. This reaction leads to the formation of a positively charged nitrogen atom, which can alter the electronic properties and solubility of the molecule. No published research has been identified that describes the synthesis of quaternary salts specifically from this compound.

Synthesis of Advanced Isoquinoline Scaffolds

The halogen substituents on the this compound scaffold, particularly the bromine and chlorine atoms, present opportunities for more complex molecular architectures through various coupling and cyclization reactions.

Annulation reactions are chemical reactions that form a new ring onto an existing one. The presence of halogen atoms on the isoquinoline core could theoretically allow for participation in transition-metal-catalyzed cross-coupling reactions that lead to fused ring systems. However, a search of the scientific literature did not yield any specific examples of annulation reactions being performed on this compound to create advanced fused ring systems.

Polymer-supported synthesis is a technique used to simplify the purification of reaction products by anchoring a starting material to a solid support. This methodology is particularly useful in combinatorial chemistry for the generation of compound libraries. There is no information available in the searched literature or patents regarding the use of this compound in polymer-supported synthesis to generate derivatives.

Stereoselective derivatization involves the introduction of a new stereocenter with a preference for one stereoisomer over others. Such strategies are crucial in the synthesis of chiral molecules with specific biological activities. The existing structure of this compound is achiral. While derivatization could introduce chirality, there are no documented studies on stereoselective derivatization strategies specifically applied to this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 6-bromo-1-chloro-7-methoxyisoquinoline would be expected to show distinct signals corresponding to each unique proton in the molecule. Based on the structure, one would anticipate signals for the aromatic protons on the isoquinoline (B145761) core and a singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group. The splitting patterns (e.g., singlets, doublets, triplets) would reveal the coupling between adjacent protons, which is critical for determining their relative positions on the isoquinoline ring.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 7.0 - 8.5 | Singlet, Doublet |

| Methoxy (OCH₃) | 3.8 - 4.2 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, methoxy). The positions of the bromine, chlorine, and methoxy substituents would significantly influence the chemical shifts of the attached and adjacent carbon atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-Cl | 145 - 155 |

| C-Br | 110 - 120 |

| C-OCH₃ | 150 - 160 |

| Aromatic CH | 100 - 140 |

| Quaternary Aromatic C | 120 - 150 |

| Methoxy (OCH₃) | 55 - 65 |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For instance, it would show correlations between the methoxy protons and the carbon atom at position 7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This can be useful for confirming the regiochemistry of the substituents on the isoquinoline ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of one bromine and one chlorine atom based on their characteristic isotopic patterns. The theoretical exact mass of C₁₀H₇BrClNO can be calculated and compared to the experimental value to confirm the compound's identity.

Techniques like Electrospray Ionization (ESI) or Desorption Chemical Ionization (DCI) mass spectrometry would be used to generate ions of the molecule and to study their fragmentation patterns. The way the molecule breaks apart upon ionization can provide valuable clues about its structure. For this compound, characteristic fragmentation pathways could include the loss of the chloro group, the bromo group, or the methoxy group as a methyl radical. The analysis of these fragment ions would help to confirm the nature and position of the substituents on the isoquinoline core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at different frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, IR spectroscopy can confirm the presence of its key structural components: the aromatic isoquinoline core, the methoxy group, and the halogen substituents.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to specific molecular vibrations. The aromatic ring system gives rise to several distinct peaks. C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The carbon-carbon (C=C) and carbon-nitrogen (C=N) double bond stretching vibrations within the isoquinoline ring structure are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ range.

The methoxy (-OCH₃) group also has characteristic absorption frequencies. The C-H stretching of the methyl group is observed between 2950 and 2850 cm⁻¹. Furthermore, the C-O (ether) linkage results in a strong, characteristic stretching band, typically found in the 1275-1200 cm⁻¹ (for aryl alkyl ethers) and 1075-1020 cm⁻¹ regions.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methoxy C-H | Stretch | 2950 - 2850 |

| Aromatic C=C & C=N | Stretch | 1650 - 1450 |

| Methoxy C-O | Stretch | 1275 - 1200 |

| Carbon-Chlorine (C-Cl) | Stretch | 850 - 550 |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 |

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile, thermally sensitive compounds like many isoquinoline derivatives. researchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this compound. sielc.communi.cz

In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used. muni.cznih.gov The mobile phase consists of a polar solvent mixture, usually a combination of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netsielc.com To ensure sharp peaks and reproducible retention times, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase. nih.gov This helps to suppress the ionization of any basic sites on the molecule, leading to better chromatographic performance.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic isoquinoline ring system is a strong chromophore that absorbs UV light. The method can be validated for linearity, precision, and accuracy to ensure it is suitable for quantitative purity analysis. nih.govnih.gov

Table 2: Typical HPLC Parameters for Purity Assessment

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) muni.cz |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) sielc.comnih.gov |

| Flow Rate | 0.5 - 1.5 mL/min nih.gov |

| Column Temperature | 25 - 40 °C nih.gov |

| Detection | UV Absorbance (e.g., at 254 nm) nih.gov |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov For isoquinoline derivatives, GC-MS can be used for identification and quantification, often in complex matrices. researchgate.net

The analysis of this compound by GC-MS would involve injecting the sample into a heated port where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, typically one with a low-to-mid polarity stationary phase like a 5% phenyl polymethylsiloxane (e.g., DB-5MS or HP-5MS). mdpi.commadison-proceedings.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. madison-proceedings.com

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint for identification. While some complex isoquinolines can degrade at high temperatures, many are amenable to GC-MS analysis. nih.govmdpi.com This method is particularly useful for identifying volatile impurities or related substances.

Table 3: General GC-MS Parameters for Analysis

| Parameter | Typical Conditions |

| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.commadison-proceedings.com |

| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) madison-proceedings.com |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 90°C, ramp to 260-300°C madison-proceedings.com |

| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |

| Mass Analyzer | Quadrupole |

| Scan Range | 40 - 600 m/z mdpi.com |

Computational and Theoretical Studies on 6 Bromo 1 Chloro 7 Methoxyisoquinoline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry used to investigate the electronic properties of molecules. This method is valued for its balance of accuracy and computational cost. nih.gov For heterocyclic systems like isoquinoline (B145761) derivatives, DFT is employed to calculate optimized 3D geometries, electronic energies, and the distribution of electron density.

In studies of related nitrogen-containing heterocyclic compounds, such as quinazoline (B50416) derivatives, DFT analysis has been performed using specific functionals and basis sets to provide reliable data. nih.gov The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.

Table 1: Common DFT Methodologies Used for Heterocyclic Compounds

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6–31+G(d,p) | Analysis of stability and reactivity in quinazoline derivatives. | nih.gov |

These calculations provide foundational data on bond lengths, angles, and charge distributions, which are crucial for predicting the molecule's stability and reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons. A higher energy HOMO indicates a better nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity. A lower energy LUMO suggests a better electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For a molecule like 6-bromo-1-chloro-7-methoxyisoquinoline, the nature and position of the substituents (bromo, chloro, and methoxy (B1213986) groups) significantly influence the FMOs. researchgate.netrsc.org Electron-withdrawing groups (like chloro and bromo) tend to lower the energy of both HOMO and LUMO, while electron-donating groups (like methoxy) tend to raise their energies. This tuning of orbital energies directly impacts the molecule's reactivity profile. rsc.org

Table 2: Conceptual Influence of Substituents on Frontier Orbitals

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Reactivity |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increases | Increases | Enhances nucleophilicity |

An Electrostatic Potential (ESP) map, or Electrostatic Potential Surface (EPS), is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org These maps are generated by calculating the electrostatic potential at the electron density surface of the molecule. numberanalytics.com The surface is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically rich in electrons. These areas are prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, typically electron-poor. These areas are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or neutral potential.

EPS maps are invaluable for predicting intermolecular interactions, as they highlight the electron-rich and electron-poor sites that will govern how a molecule interacts with other molecules, such as protein receptors or enzyme substrates. numberanalytics.comscispace.com For example, in a study on quinoline (B57606) derivatives, EPS-related analysis (CoMFA) showed that red contours (negative potential) and blue contours (positive potential) in specific regions correlated with enhanced biological activity, guiding the placement of charged groups to improve ligand potency. nih.gov The EPS map of this compound would thus provide direct insight into its potential binding modes and reactive centers. rsc.org

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For drug discovery, molecular docking is a particularly important method.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the structural basis of a molecule's biological activity. The process involves placing the ligand (e.g., this compound) into the binding site of a protein and evaluating the potential interactions.

Studies on related heterocyclic compounds have identified key interactions that stabilize the ligand-protein complex. These include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Interactions: Including pi-pi stacking and cation-pi interactions, which are common for aromatic systems like the isoquinoline ring.

For instance, docking studies of thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acid residues such as ILE, LYS, VAL, PHE, and TRP within a protein binding cavity. nih.gov Similarly, isoquinoline alkaloids have been studied as inhibitors of enzymes like acetylcholinesterase, where their binding mode within the active site determines their inhibitory potential. nih.gov

A primary goal of molecular docking is to estimate the binding affinity, which is the strength of the interaction between the ligand and its protein target. mdpi.com This is often expressed as a binding energy score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

The binding energy is calculated by a scoring function that considers various energetic components, including electrostatic interactions, van der Waals forces, and the energy penalty of conformational changes upon binding. For example, a molecular docking study on 6-bromo quinazoline derivatives against the EGFR protein calculated binding energies of -6.7 and -5.3 kcal/mol for two different compounds. nih.gov Another study on thiopyrano[2,3-b]quinoline derivatives reported binding affinities ranging from -5.3 to -6.1 kcal/mol against the CB1a peptide. nih.gov These values provide a quantitative measure to rank potential drug candidates and prioritize them for further experimental testing.

Table 3: Example Binding Affinities of Related Heterocyclic Compounds

| Compound Class | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinazoline Derivative (8a) | EGFR | -6.7 | nih.gov |

| Quinazoline Derivative (8c) | EGFR | -5.3 | nih.gov |

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological macromolecules. For isoquinoline derivatives, computational methods are employed to determine the most stable conformations and the energy barriers between them.

Detailed research findings indicate that for related tetrahydroisoquinoline structures, the heterocyclic ring typically prefers a half-chair conformation. nih.gov The orientation of substituents, such as the phenyl rings in model compounds, is often pseudo-equatorial to minimize steric hindrance. nih.gov Energy landscapes are mapped using techniques like dihedral driver calculations, where specific bonds are systematically rotated to calculate the corresponding energy changes. nih.gov These calculations help identify energy minima, corresponding to stable conformations, and transition states. For example, in a study of N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, energy minima for the torsion angle involving the C1-attached phenyl ring were found at approximately 60° and 240°. nih.gov Such computational findings can be corroborated by experimental data, like NMR studies, which can detect the spatial proximity of atoms in a preferred conformation. nih.gov While specific energy landscape data for this compound is not extensively published, these established methods form the basis for its theoretical analysis.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are pivotal in modern drug discovery for optimizing lead compounds and designing new ones with improved potency. japsonline.comjapsonline.com

The development of predictive QSAR models is a cornerstone of computational drug design, enabling the estimation of biological activity for novel compounds before their synthesis. japsonline.com This process involves compiling a dataset of isoquinoline derivatives with experimentally determined activities and then using statistical methods to build a mathematical model. researchgate.netmdpi.com

Three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly used. nih.govnih.gov These methods calculate the steric and electrostatic fields around each molecule in the dataset and correlate these fields with biological activity using Partial Least Squares (PLS) regression. mdpi.com

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation metrics. mdpi.com Key statistical parameters include the squared correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q²), and the external validation coefficient (R²_Test). nih.govmdpi.com A high q² value (typically > 0.5) and r² value (typically > 0.6) indicate a model with good predictive ability. nih.govnih.gov Further validation can be performed using Y-randomization, where the biological activity data is shuffled to ensure the original model is not a result of chance correlation. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation This table presents typical validation metrics found in QSAR studies of heterocyclic compounds, illustrating the criteria for a robust model.

| Parameter | Description | Typical Value | Source |

|---|---|---|---|

| q² | Leave-one-out cross-validation coefficient, indicating internal predictive ability. | 0.59 - 0.66 | nih.gov |

| r² | Non-cross-validated correlation coefficient, indicating the model's fit to the training data. | 0.89 - 0.98 | nih.govnih.gov |

| R²_Test | External validation coefficient, indicating predictive power on an external test set. | > 0.87 | mdpi.com |

| Components (N) | The optimal number of principal components used in the PLS model. | 5 | nih.gov |

A major benefit of 3D-QSAR studies is the generation of contour maps, which visually represent how different structural properties affect biological activity. mdpi.comnih.gov These maps guide chemists in identifying the key structural features necessary for modulating a compound's function.

Steric Fields: Contour maps highlight regions where bulky substituents increase or decrease activity. Green contours typically indicate areas where steric bulk is favorable, while yellow contours show where it is detrimental.

Electrostatic Fields: These maps show where positive or negative electrostatic potential is preferred. Blue contours often mark regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are beneficial. nih.gov

Hydrogen Bond Donor/Acceptor Fields: Specific maps can identify key locations for hydrogen bond donors and acceptors, which are crucial for molecular recognition at the target's active site. nih.gov

By analyzing these maps for various isoquinoline series, researchers can deduce that, for instance, adding a halogen atom at one position might be beneficial due to favorable electrostatic interactions, while a bulky alkyl group at another position could clash with the receptor pocket. mdpi.comnih.gov

In silico screening leverages computational power to evaluate large collections of chemical structures for their potential biological activity, drastically reducing the time and cost associated with physical screening. nih.govmdpi.com This process can be ligand-based, using a validated QSAR model, or structure-based, employing molecular docking.

The process often begins with the design of a virtual combinatorial library. mdpi.com Starting with a core scaffold like this compound, various chemical fragments can be computationally attached at specific points to generate a vast and diverse library of derivatives. mdpi.com This library, which can contain hundreds of thousands of unique structures, is then screened. mdpi.com Each compound in the library is evaluated using the predictive QSAR model or docked into the 3D structure of a biological target. mdpi.comnih.gov Compounds that receive high predicted activity scores or favorable docking energies are identified as "hits" and prioritized for chemical synthesis and subsequent experimental testing. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to study the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms over time, MD offers deep insights into the physical basis of how molecules like isoquinoline derivatives interact with their biological targets. rsc.org

After a potential inhibitor is identified through methods like virtual screening or docking, MD simulations are crucial for assessing the stability of the predicted compound-target complex. mdpi.com A simulation is run for a specific duration, often on the scale of nanoseconds, to observe whether the compound remains bound to the target's active site in a stable manner. mdpi.com

These simulations reveal critical dynamic information:

Binding Mode Stability: MD can confirm if the initial docked pose is stable or if the ligand shifts to a different, more stable conformation within the binding pocket.

Interaction Analysis: It allows for the monitoring of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for affinity. nih.gov

Conformational Changes: Simulations can show how the binding of a ligand may induce conformational changes in the target protein, which can be essential for its biological function and for understanding the mechanism of inhibition. rsc.org

By providing detailed information on the stability and dynamics of these interactions, MD simulations serve as a critical validation step, helping to confirm whether a designed compound is a promising candidate for further development. mdpi.comnih.gov

Solvent Effects and Conformational Changes

The local chemical environment, dictated by the choice of solvent, can profoundly influence the conformational preferences and electronic structure of molecules. For a substituted isoquinoline like this compound, the interplay between the solute and solvent molecules is a critical determinant of its behavior in solution. Computational studies, primarily employing Density Functional Theory (DFT), provide a powerful lens through which to examine these intricate interactions. While direct computational research on this compound is not extensively documented in publicly available literature, we can infer its likely behavior by examining theoretical studies on analogous isoquinoline and quinoline derivatives. researchgate.netresearchgate.net

The polarity of the solvent is a key factor that can modulate the conformational landscape of a molecule. researchgate.net For isoquinoline derivatives, changes in solvent polarity have been shown to significantly affect their dipole moments and solvation energies. researchgate.net In the case of this compound, the presence of electronegative halogen atoms (bromine and chlorine) and an electron-donating methoxy group creates a specific distribution of electron density and a notable molecular dipole moment. It is reasonable to expect that polar solvents would interact more strongly with the molecule, potentially stabilizing certain conformations over others.

Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent environment. youtube.com These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in different solvents. For instance, a theoretical study on quinoline derivatives demonstrated a nonlinear relationship between the solvation energy and the polarity of the solvent, highlighting the complex nature of solute-solvent interactions. researchgate.net

Conformational changes in the isoquinoline ring itself are generally limited due to its aromatic nature. However, the orientation of the methoxy group relative to the isoquinoline core represents a key conformational variable. The rotation around the C7-O bond can lead to different conformers with distinct energies and properties. The preferred conformation is likely to be a balance between steric effects from the adjacent bromo group and electronic interactions with the isoquinoline ring system.

The presence of specific solvent molecules can also lead to more direct interactions, such as hydrogen bonding, which can influence conformational preferences. beilstein-journals.org While this compound does not possess strong hydrogen bond donating capabilities, the nitrogen atom in the isoquinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. In protic solvents, these interactions could play a role in stabilizing specific conformations.

To illustrate the potential impact of solvent polarity on the conformational energetics of the methoxy group in this compound, a hypothetical set of DFT calculations could yield data similar to that presented in Table 1. In this hypothetical scenario, the dihedral angle (θ) defines the orientation of the methoxy group, and the relative energies indicate the stability of different conformers in various solvents.

Table 1: Hypothetical Relative Energies of Methoxy Group Conformations in Different Solvents This table is illustrative and based on general principles of computational chemistry, not on published data for this specific compound.

| Solvent | Dielectric Constant (ε) | Conformer 1 (θ = 0°) Relative Energy (kcal/mol) | Conformer 2 (θ = 90°) Relative Energy (kcal/mol) | Conformer 3 (θ = 180°) Relative Energy (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1 | 0.00 | 2.50 | 0.80 |

| Toluene (B28343) | 2.4 | 0.00 | 2.35 | 0.75 |

| Chloroform | 4.8 | 0.00 | 2.10 | 0.60 |

| Acetone (B3395972) | 20.7 | 0.20 | 1.90 | 0.00 |

| Water | 80.1 | 0.35 | 1.75 | 0.00 |

Furthermore, the electronic properties of this compound would also be susceptible to solvent effects. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known to be influenced by the surrounding solvent medium. researchgate.net A change in solvent polarity could alter the HOMO-LUMO energy gap, which in turn would affect the molecule's reactivity and spectroscopic properties. A hypothetical representation of such solvent-dependent changes is provided in Table 2.

Table 2: Hypothetical Solvent Effects on the Electronic Properties of this compound This table is illustrative and based on general principles of computational chemistry, not on published data for this specific compound.

| Solvent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Gas Phase | -6.50 | -1.20 | 5.30 | 3.2 |

| Toluene | -6.45 | -1.25 | 5.20 | 3.5 |

| Chloroform | -6.40 | -1.35 | 5.05 | 4.1 |

| Acetone | -6.30 | -1.50 | 4.80 | 5.2 |

| Water | -6.25 | -1.60 | 4.65 | 5.8 |

Biological Activity and Pharmacological Relevance of Isoquinoline Derivatives in Vitro and Mechanistic Focus

General Biological Activities of Isoquinolines

The isoquinoline (B145761) scaffold, a structural isomer of quinoline (B57606) composed of a fused benzene (B151609) and pyridine (B92270) ring, is a fundamental component of many natural and synthetic compounds with diverse biological properties. semanticscholar.orgwisdomlib.orgwikipedia.org These derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, enzyme inhibition, receptor modulation, and interactions with nucleic acids. semanticscholar.orgwisdomlib.orgnih.gov

Isoquinoline derivatives have been identified as potent inhibitors of various enzymes, a key mechanism underlying their therapeutic potential. semanticscholar.orgwisdomlib.org

Topoisomerase Inhibition: Certain isoquinoline alkaloids, such as berberine (B55584), palmatine, and coralyne, have been shown to inhibit topoisomerases. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By interfering with their function, these alkaloids can induce DNA damage and ultimately lead to cell death, a mechanism that is particularly relevant to their anticancer activity. nih.gov

Tyrosine Kinase Inhibition: The development of small molecules that target the tyrosine kinase domain of receptors like the human epidermal growth factor receptor 2 (HER2) has been a focus of cancer research. nih.govrsc.org Some isoquinoline derivatives have demonstrated the ability to inhibit HER2 kinase activity, in some cases with greater selectivity over the epidermal growth factor receptor (EGFR), which could lead to fewer side effects. nih.govrsc.org For instance, certain isoquinoline-tethered quinazoline (B50416) derivatives have shown enhanced HER2 inhibition. nih.gov

Other Enzyme Inhibition: Isoquinoline derivatives have also been investigated as inhibitors of other enzymes. For example, some have been found to inhibit tyrosyl-tRNA synthetase, an essential bacterial enzyme, suggesting a potential mechanism for their antibacterial activity. researchgate.net Additionally, quinoline-based compounds, which share structural similarities with isoquinolines, have been shown to inhibit DNA methyltransferases through DNA intercalation. nih.gov

The inhibitory action of these compounds can be competitive, where the inhibitor binds to the active site of the enzyme, or noncompetitive, where it binds to a different site, altering the enzyme's conformation and activity. khanacademy.org

Isoquinoline derivatives can also exert their pharmacological effects by modulating the activity of various receptors.

Melatonin (B1676174) Receptors: Synthetic isoquinoline and tetrahydroisoquinoline derivatives have been evaluated as ligands for melatonin receptors (MT1 and MT2). nih.govresearchgate.net Some of these compounds have shown potent agonist or partial agonist activity with nanomolar binding affinities, suggesting their potential in treating conditions related to melatonin signaling. nih.govresearchgate.net

Nicotinic Acetylcholine Receptors (nAChRs): Novel azabicyclic or diazabicyclic compounds containing a quinoline or isoquinoline ring have been synthesized and studied for their interaction with nAChRs. researchgate.net Some of these derivatives have demonstrated selectivity for the α7 subtype of nAChR, acting as either antagonists or agonists. researchgate.net

Dopamine (B1211576) and Serotonin (B10506) Receptors: A series of isoquinolinone derivatives have been synthesized and found to have a high affinity for multiple central nervous system receptors, including dopamine D2 and various serotonin (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, and 5-HT7). nih.gov This multi-receptor profile suggests their potential as atypical antipsychotic agents. nih.gov

A significant aspect of the biological activity of many isoquinoline alkaloids is their ability to interact with nucleic acids. nih.govnih.gov Planar isoquinoline alkaloids like sanguinarine (B192314) and coralyne can intercalate between the base pairs of DNA, leading to a stronger and more thermodynamically favored binding compared to the buckled structures of berberine and palmatine, which exhibit partial intercalation. nih.gov This interaction can alter the structure and stability of DNA, interfering with processes like replication and transcription, and is a key contributor to their anticancer properties. semanticscholar.orgnih.gov These interactions have been studied using various biophysical techniques, including spectrophotometry, spectrofluorimetry, and circular dichroism. nih.gov

In Vitro Biological Evaluations (Excluding Clinical Human Data)

The pharmacological potential of isoquinoline derivatives has been extensively evaluated through in vitro studies, particularly in the areas of antimicrobial and anticancer activities.

Isoquinoline derivatives have demonstrated significant antimicrobial properties against a range of pathogens. semanticscholar.orgwisdomlib.org

Antibacterial Activity: Numerous studies have reported the antibacterial effects of isoquinoline derivatives. For example, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was effective against Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 6.0 to 24.0 μg/ml. internationalscholarsjournals.cominternationalscholarsjournals.com This compound was found to down-regulate the expression of important virulence factors in the bacterium. internationalscholarsjournals.cominternationalscholarsjournals.com Another study on tricyclic isoquinoline derivatives found that compounds 8d and 8f exhibited antibacterial properties against Gram-positive pathogens like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Furthermore, a new class of alkynyl isoquinolines has shown strong bactericidal activity against a variety of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com

Antifungal Activity: Certain isoquinoline derivatives have also been evaluated for their antifungal potential. Sanguinarine and chelerythrine (B190780), two isoquinoline alkaloids, have demonstrated potent fungicidal activity against Rhizoctonia solani. ijcrr.com

The following table summarizes the antibacterial activity of selected isoquinoline derivatives:

| Compound/Derivative | Target Microorganism | Activity/MIC | Reference |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC: 6.0-24.0 μg/ml | internationalscholarsjournals.cominternationalscholarsjournals.com |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | MIC: 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | MIC: 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | MIC: 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | MIC: 64 µg/mL | mdpi.com |

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRSA) | Strong bactericidal activity | mdpi.com |